molecular formula C10H11ClO4S B2449731 Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate CAS No. 1549872-48-1

Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate

Cat. No. B2449731
CAS RN: 1549872-48-1
M. Wt: 262.7
InChI Key: FAXGVMVWVAYIAM-UHFFFAOYSA-N
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Description

“Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is a chemical compound with the CAS Number: 289491-70-9 . It has a molecular weight of 248.69 . The IUPAC name for this compound is methyl [2- (chlorosulfonyl)phenyl]acetate .


Molecular Structure Analysis

The InChI code for “Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is 1S/C9H9ClO4S/c1-14-9 (11)6-7-4-2-3-5-8 (7)15 (10,12)13/h2-5H,6H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

“Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate derivatives have been synthesized and characterized. For instance, one study involved the synthesis and crystal structure determination of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, showing its crystallographic features and spectroscopic properties (Yaman et al., 2019).

  • Molecular Interactions and Conformational Analysis : Studies have investigated the intermolecular interactions and conformational aspects of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, providing insights into their chemical behaviors (Zhong-cheng & Wan-yin, 2002).

Biological Evaluation and Applications

  • Antifungal and Antibacterial Activity : Compounds similar to Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate have been evaluated for their antifungal and antibacterial properties, showing potential for use in medical and agricultural applications (Kategaonkar et al., 2010).

  • Fragrance Material Review : Some derivatives of Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate have been used as fragrance ingredients, with detailed toxicological and dermatological assessments being conducted to ensure their safety (Mcginty et al., 2012).

Chemical Properties and Analysis

  • Chemical Activity Studies : Research has been conducted to understand the local and global chemical activities of related compounds, using techniques like XRD, FT-IR, and NMR. This includes studies on the non-linear optical behaviors and molecular properties (Gültekin et al., 2020).

  • Fluorogenic Reagents for Amine Detection : Some derivatives have been developed as fluorogenic reagents for the analysis of primary amines, demonstrating their utility in analytical chemistry (Chen & Novotny, 1997).

Safety and Hazards

“Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate” is classified as a dangerous substance. It has the signal word “Danger” and is associated with the hazard statements H302, H314, H315, H319, H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-[2-(chlorosulfonylmethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-15-10(12)6-8-4-2-3-5-9(8)7-16(11,13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXGVMVWVAYIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-((chlorosulfonyl)methyl)phenyl)acetate

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